3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one
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Overview
Description
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one is a chemical compound known for its role as a Ras-signaling modulator. It targets acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells . This compound has a molecular formula of C23H36O4 and a molecular weight of 376.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one involves several steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with decyl bromide in the presence of a base to form the intermediate. This intermediate is then cyclized to form the oxetanone ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating Ras-signaling pathways.
Medicine: Potential therapeutic applications in targeting specific enzymes involved in disease processes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells. These enzymes are involved in the depalmitoylation of proteins, which is a critical process in the regulation of protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor for the synthesis of isoquinolines.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Another compound with similar structural features.
Uniqueness
3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one is unique due to its specific targeting of APT1 and APT2, which distinguishes it from other compounds with similar structures. Its ability to modulate Ras-signaling pathways makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |
InChI |
InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3 |
InChI Key |
ASVWFAVGLYUDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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